Chromophoric Properties of 3-Indoleacryloyl-CoA vs. Its Reduced Precursor 3-Indolepropionyl-CoA
3-Indoleacryloyl-CoA (IACoA) is the chromophoric reaction product generated from the MCAD-catalyzed oxidation of 3-indolepropionyl-CoA (IPCoA) [1]. In contrast to IPCoA, IACoA exhibits a strong, characteristic UV-vis absorption spectrum with a λmax of 367 nm and a molar extinction coefficient (ε₃₆₇) of 26,500 M⁻¹cm⁻¹ [1]. This chromophoric nature permits direct, continuous measurement of enzymatic product formation at 367 nm without reliance on flavin or electron acceptor signals, enabling precise kinetic analysis [1].
| Evidence Dimension | Molar Extinction Coefficient at λmax (UV-vis) |
|---|---|
| Target Compound Data | λmax = 367 nm; ε₃₆₇ = 26,500 M⁻¹cm⁻¹ |
| Comparator Or Baseline | 3-Indolepropionyl-CoA (IPCoA): No reported strong absorption band in this region |
| Quantified Difference | IACoA provides a >26,500 M⁻¹cm⁻¹ specific absorption signal vs. negligible signal for IPCoA |
| Conditions | Aqueous buffer, pH not specified in abstract; standard UV-vis spectrophotometry |
Why This Matters
This property enables label-free, continuous kinetic assays for MCAD that are not feasible with non-chromophoric analogs, directly impacting experimental design and procurement decisions.
- [1] Johnson, J. K., Wang, Z. X., & Srivastava, D. K. (1992). Mechanistic investigation of medium-chain fatty acyl-CoA dehydrogenase utilizing 3-indolepropionyl/acryloyl-CoA as chromophoric substrate analogues. Biochemistry, 31(43), 10564-10575. PMID: 1309181 View Source
